molecular formula C12H12ClFN2 B7793039 2-(2-Chloro-6-fluorophenyl)-2-(pyrrolidin-1-yl)acetonitrile

2-(2-Chloro-6-fluorophenyl)-2-(pyrrolidin-1-yl)acetonitrile

Cat. No.: B7793039
M. Wt: 238.69 g/mol
InChI Key: KQLWQUAMCZQIGV-UHFFFAOYSA-N
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Description

2-(2-Chloro-6-fluorophenyl)-2-(pyrrolidin-1-yl)acetonitrile is an organic compound that features a chloro-fluorophenyl group and a pyrrolidinyl group attached to an acetonitrile moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-6-fluorophenyl)-2-(pyrrolidin-1-yl)acetonitrile typically involves the following steps:

    Formation of the Chloro-Fluorophenyl Intermediate: This can be achieved through halogenation reactions where a phenyl ring is substituted with chlorine and fluorine atoms.

    Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced via nucleophilic substitution reactions.

    Formation of the Acetonitrile Moiety:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidinyl group.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: The chloro and fluoro groups on the phenyl ring can participate in various substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Products may include ketones or carboxylic acids.

    Reduction: Products may include primary or secondary amines.

    Substitution: Products will vary depending on the nucleophile used.

Scientific Research Applications

2-(2-Chloro-6-fluorophenyl)-2-(pyrrolidin-1-yl)acetonitrile may have applications in various fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible development as a pharmaceutical agent due to its structural features.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes or receptors, influencing their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenyl)-2-(pyrrolidin-1-yl)acetonitrile
  • 2-(2-Fluorophenyl)-2-(pyrrolidin-1-yl)acetonitrile
  • 2-(2-Chloro-6-fluorophenyl)-2-(morpholin-1-yl)acetonitrile

Uniqueness

The presence of both chloro and fluoro substituents on the phenyl ring, along with the pyrrolidinyl group, may confer unique properties such as increased lipophilicity or specific binding affinities, distinguishing it from similar compounds.

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-2-pyrrolidin-1-ylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClFN2/c13-9-4-3-5-10(14)12(9)11(8-15)16-6-1-2-7-16/h3-5,11H,1-2,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQLWQUAMCZQIGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(C#N)C2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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